

Application Note: Determination of Tralkoxydim in Soil Samples by LC-MS/MS

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Abstract

This application note details a robust and sensitive method for the quantitative determination of the herbicide **Tralkoxydim** in soil matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in environmental monitoring and agricultural sciences to accurately measure **Tralkoxydim** residues in soil. The validation parameters demonstrate that the method is selective, sensitive, accurate, and precise for its intended purpose.

Introduction

Tralkoxydim is a selective, post-emergence herbicide used to control grass weeds in cereal crops.[1] Its presence and persistence in soil are of environmental concern, necessitating a reliable analytical method for monitoring its concentration. This document provides a comprehensive protocol for the extraction, cleanup, and quantification of **Tralkoxydim** in soil samples, leveraging the high selectivity and sensitivity of LC-MS/MS.

Experimental Materials and Reagents

- Tralkoxydim analytical standard (≥98% purity)
- Acetonitrile (LC-MS grade)



- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate (anhydrous, analytical grade)
- Sodium chloride (analytical grade)
- Trisodium citrate dihydrate (analytical grade)
- Disodium citrate sesquihydrate (analytical grade)
- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for dSPE cleanup
- Syringe filters (0.22 μm)

Instrumentation

An LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode was used. The system should be capable of performing Multiple Reaction Monitoring (MRM).

- LC System: UHPLC or HPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer

Data Presentation

The quantitative data presented below is a summary of expected validation parameters for a method based on the described protocol. Actual results may vary based on instrumentation, laboratory conditions, and soil matrix characteristics.

Table 1: LC-MS/MS Method Parameters for Tralkoxydim



| Parameter | Value |
|----------------------------------|--|
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 330.2 |
| Product Ion 1 (m/z) (Quantifier) | 284.2 |
| Collision Energy 1 (eV) | 12 |
| Product Ion 2 (m/z) (Qualifier) | 96.1 |
| Collision Energy 2 (eV) | 32 |

Note: The MRM transitions and collision energies are based on published data and should be optimized for the specific instrument in use.[2]

Table 2: Method Validation Summary

| Validation Parameter | Typical Performance |
|---|---------------------|
| Linearity (R ²) | > 0.99 |
| Limit of Detection (LOD) | ~0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01, 0.05, and 0.1 mg/kg) | 70 - 120% |
| Precision (RSDr) | < 20% |



The validation parameters are based on multi-residue methods for pesticides in soil using LC-MS/MS, which are applicable to **Tralkoxydim**.[3]

Experimental Protocols Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tralkoxydim analytical standard and dissolve it in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the primary stock solution with acetonitrile to create calibration standards (e.g., 1, 5, 10,
 50, 100 ng/mL).
- Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare
 calibration standards in blank soil extract that has been processed through the entire sample
 preparation procedure.

Sample Preparation (QuEChERS Method)

- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
 - Add 10 mL of LC-MS grade water and vortex for 30 seconds. Let the sample hydrate for 30 minutes.
 - Add 10 mL of acetonitrile to the tube.
 - Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate,
 0.5 g disodium citrate sesquihydrate).
 - Immediately cap and shake the tube vigorously for 1 minute.
 - Centrifuge the tube at ≥4000 rpm for 5 minutes.



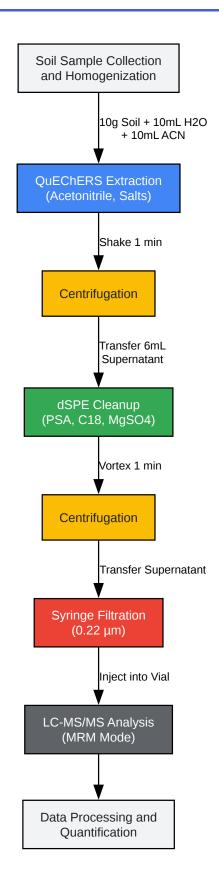
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
 - Vortex the dSPE tube for 1 minute.
 - Centrifuge at ≥4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Set up the LC-MS/MS system with the parameters outlined in Table 1. A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute **Tralkoxydim**.
- Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
- Inject the prepared standards and samples.
- Quantify the Tralkoxydim concentration in the samples by comparing the peak area of the
 quantifier ion (284.2 m/z) to the calibration curve constructed from the matrix-matched
 standards. Confirm the identity of the analyte using the qualifier ion (96.1 m/z) and its ion
 ratio to the quantifier ion.

Visualizations





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Caption: Experimental workflow for **Tralkoxydim** analysis in soil.



Conclusion

The described QuEChERS extraction and LC-MS/MS analysis method provides a reliable and sensitive approach for the determination of **Tralkoxydim** in soil samples. The method is suitable for routine monitoring and research applications, offering high throughput and accurate quantification at levels relevant to environmental assessment. Adherence to the detailed protocols and proper quality control measures will ensure high-quality data.

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